Phenethylpiperazine-Derived 5-HT2A Antagonists Achieve Sub-Nanomolar Affinity vs. Non-Selective Piperazine Scaffolds
Advanced amide derivatives incorporating the 1-phenethylpiperazine scaffold, such as compound 14, exhibit potent 5-HT2A receptor binding with a Ki of 3.9 nM and high selectivity over 5-HT2C [1]. In contrast, 1-benzylpiperazine (BZP) demonstrates a fundamentally different pharmacological profile, acting as a non-selective monoamine releaser with 10-fold weaker potency than dexamphetamine and no targeted 5-HT2A antagonism [2]. Similarly, 1-phenylpiperazine primarily exhibits α1-adrenergic blocking activity rather than selective serotonergic modulation .
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 3.9 nM (for advanced derivative compound 14 incorporating 1-phenethylpiperazine scaffold) |
| Comparator Or Baseline | 1-Benzylpiperazine: no measurable 5-HT2A antagonism (acts as non-selective monoamine releaser); 1-Phenylpiperazine: α1-adrenergic antagonist activity |
| Quantified Difference | Target scaffold enables sub-nanomolar 5-HT2A antagonism; comparator scaffolds lack this pharmacological activity entirely. |
| Conditions | Human recombinant 5-HT2A receptor binding assay; Ki values calculated from IC50 using Cheng-Prusoff method; n ≥ 3 independent experiments performed in triplicate. |
Why This Matters
Procurement of 1-phenethylpiperazine is essential for research programs targeting selective 5-HT2A antagonism; alternative piperazines fail to support this pharmacophore and would derail structure-activity relationship (SAR) studies.
- [1] Xiong Y, Ullman B, Choi JS, et al. Synthesis and in vivo evaluation of phenethylpiperazine amides: selective 5-hydroxytryptamine(2A) receptor antagonists for the treatment of insomnia. J Med Chem. 2010;53(15):5696-5706. View Source
- [2] FDA Thailand Narcotics Control Division. Benzylpiperazine (BZP) Monograph. CAS 2759-28-6. View Source
